Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.
Reduction: Reduced thieno[3,2-B]pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-B]pyridine core, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H8BrNO3S |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3 |
InChI Key |
GETPJDMQSOGRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origin of Product |
United States |
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